molecular formula C13H11NS B14535056 3-Methylnaphtho[1,2-B]thiophen-5-amine CAS No. 62615-51-4

3-Methylnaphtho[1,2-B]thiophen-5-amine

Cat. No.: B14535056
CAS No.: 62615-51-4
M. Wt: 213.30 g/mol
InChI Key: LPXRRLYOYCCBBO-UHFFFAOYSA-N
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Description

3-Methylnaphtho[1,2-B]thiophen-5-amine is a heterocyclic compound that features a thiophene ring fused to a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylnaphtho[1,2-B]thiophen-5-amine typically involves the formation of the thiophene ring followed by its fusion with the naphthalene moiety. One common method includes the cyclization of 1-mercapto-3-yn-2-ols in the presence of a palladium catalyst and potassium iodide as an additive . Another approach involves the interaction between elemental sulfur and sodium tert-butoxide, which facilitates the formation of thiophene derivatives from 1,3-diynes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methylnaphtho[1,2-B]thiophen-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acetylation: Acetic anhydride and a Lewis acid catalyst.

    Formylation: Formyl chloride and a base.

    Bromination: Bromine in the presence of a solvent like chloroform.

    Nitration: Nitric acid and sulfuric acid.

Major Products

    Acetylation: 2- or 3-acetyl-3-methylnaphtho[1,2-B]thiophen.

    Formylation: 2- or 3-formyl-3-methylnaphtho[1,2-B]thiophen.

    Bromination: 2- or 3-bromo-3-methylnaphtho[1,2-B]thiophen.

    Nitration: 5-nitro-3-methylnaphtho[1,2-B]thiophen and a mixture of 2- and 5-nitro derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylnaphtho[1,2-B]thiophen
  • 4,5-Dihydronaphtho[1,2-B]thiophen
  • 2,3-Dimethylnaphtho[1,2-B]thiophen

Uniqueness

3-Methylnaphtho[1,2-B]thiophen-5-amine is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit distinct pharmacological properties and enhanced efficacy in certain applications .

Properties

CAS No.

62615-51-4

Molecular Formula

C13H11NS

Molecular Weight

213.30 g/mol

IUPAC Name

3-methylbenzo[g][1]benzothiol-5-amine

InChI

InChI=1S/C13H11NS/c1-8-7-15-13-10-5-3-2-4-9(10)12(14)6-11(8)13/h2-7H,14H2,1H3

InChI Key

LPXRRLYOYCCBBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C3=CC=CC=C32)N

Origin of Product

United States

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